molecular formula C23H19N3O3 B11614991 (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11614991
M. Wt: 385.4 g/mol
InChI Key: SARUIKNSACBXMB-CPNJWEJPSA-N
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Description

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the benzyl group through a Friedel-Crafts alkylation. The diazinane trione framework can be constructed via a cyclization reaction involving appropriate precursors under controlled conditions. The final step often involves the formation of the methylidene linkage through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The diazinane trione framework may interact with nucleic acids or other biomolecules, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione is unique due to its combination of an indole moiety with a diazinane trione framework, providing a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H19N3O3/c1-2-12-26-22(28)19(21(27)24-23(26)29)13-17-15-25(14-16-8-4-3-5-9-16)20-11-7-6-10-18(17)20/h2-11,13,15H,1,12,14H2,(H,24,27,29)/b19-13+

InChI Key

SARUIKNSACBXMB-CPNJWEJPSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=O

Origin of Product

United States

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